molecular formula C20H15F3N4O2S B3998443 3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B3998443
M. Wt: 432.4 g/mol
InChI Key: UVXNNWUGXUKGAB-UHFFFAOYSA-N
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Description

3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core modified with a 1,2,4-triazole ring bearing a 4-methylphenyl group and a sulfanyl bridge.

Properties

IUPAC Name

3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2S/c1-11-5-7-12(8-6-11)17-24-19(26-25-17)30-15-10-16(28)27(18(15)29)14-4-2-3-13(9-14)20(21,22)23/h2-9,15H,10H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXNNWUGXUKGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NN2)SC3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps. The starting materials often include 4-methylphenyl, 1,2,4-triazole, and 3-(trifluoromethyl)phenyl derivatives. The synthesis may involve the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Sulfanyl Group: This step may involve nucleophilic substitution reactions where a thiol group is introduced to the triazole ring.

    Formation of the Pyrrolidine-2,5-dione Ring: This can be synthesized through cyclization reactions involving appropriate amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the pyrrolidine-2,5-dione ring, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disruption of Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Pyrrolidine-2,5-dione Derivatives

  • 1-Benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)pyrrolidine-2,5-dione (CAS 321433-54-9) Core: Pyrrolidine-2,5-dione. Substituents: A piperazinyl group linked to a chlorinated pyridine and a benzyl group. The chlorophenylsulfanyl group in this analog differs from the triazolylsulfanyl group in the target, which could alter binding affinity to enzymatic targets.

Triazole-Sulfanyl Derivatives

  • 4-[5-((2-Fluorobenzyl)sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine
    • Core : Pyridine instead of pyrrolidine-2,5-dione.
    • Substituents : A 2-fluorobenzylsulfanyl group and 4-methylphenyl-triazole.
    • Key Differences : The pyridine core may confer distinct electronic properties compared to the succinimide ring, affecting solubility and target interactions. The absence of a trifluoromethyl group in this compound reduces its lipophilicity relative to the target.

Triazole-Thiones

  • 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione Core: Triazole-thione. Substituents: Phenylsulfonyl and difluorophenyl groups. Thiones are more prone to oxidation than thioethers, which may impact stability.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Potential Activity
Target Compound C₂₁H₁₆F₃N₃O₂S 431.43 Pyrrolidine-2,5-dione 3-Trifluoromethylphenyl, 5-(4-methylphenyl)-1,2,4-triazol-3-ylsulfanyl Unknown (hypothetical enzyme inhibition)
1-Benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)pyrrolidine-2,5-dione C₂₇H₂₃Cl₂F₃N₄O₂S 595.46 Pyrrolidine-2,5-dione Piperazinyl-chloropyridine, benzyl, 4-chlorophenylsulfanyl CNS-targeted activity (speculative)
4-[5-((2-Fluorobenzyl)sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine C₂₁H₁₆FN₃S 361.44 Pyridine 2-Fluorobenzylsulfanyl, 4-methylphenyl-triazole Unreported (structural studies only)
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione C₂₀H₁₄F₂N₃O₂S₂ 438.47 Triazole-thione Phenylsulfonyl, 2,4-difluorophenyl Antifungal (speculative)

Research Findings and Implications

  • Synthetic Routes : The triazole-thioether linkage in the target compound may be synthesized via methods analogous to those in , which describes refluxing hydrazinecarbothioamides in basic conditions .
  • Bioactivity Hypotheses : The trifluoromethyl group in the target compound could enhance binding to hydrophobic enzyme pockets, similar to fipronil (a pesticide with a trifluoromethylpyrazole core) . Triazole derivatives in exhibited antiviral activity at 500 mg·L⁻¹, suggesting the target compound might also show bioactivity at comparable concentrations .
  • Stability and Solubility : The sulfanyl group in the target compound likely improves stability compared to thiones () but may reduce solubility relative to sulfonyl analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 2
3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

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